molecular formula C14H14FN B13325394 2-Ethyl-5-(4-fluorophenyl)aniline

2-Ethyl-5-(4-fluorophenyl)aniline

Cat. No.: B13325394
M. Wt: 215.27 g/mol
InChI Key: MFZXIGIAPGUXKQ-UHFFFAOYSA-N
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Description

2-Ethyl-5-(4-fluorophenyl)aniline is an aromatic amine compound characterized by the presence of an ethyl group and a fluorophenyl group attached to an aniline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-5-(4-fluorophenyl)aniline typically involves the reaction of 4-fluoroaniline with ethyl bromide under basic conditions. The reaction is carried out in the presence of a suitable base, such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Purification of the product is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-5-(4-fluorophenyl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are commonly used.

    Substitution: Halogenation reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical agent due to its structural similarity to known bioactive compounds.

    Industry: Utilized in the production of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of 2-Ethyl-5-(4-fluorophenyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-Ethyl-5-(4-chlorophenyl)aniline
  • 2-Ethyl-5-(4-bromophenyl)aniline
  • 2-Ethyl-5-(4-methylphenyl)aniline

Uniqueness

2-Ethyl-5-(4-fluorophenyl)aniline is unique due to the presence of the fluorine atom, which can significantly influence the compound’s chemical reactivity and biological activity. Fluorine atoms are known to enhance the stability and lipophilicity of organic molecules, making this compound particularly interesting for pharmaceutical and material science applications.

Properties

Molecular Formula

C14H14FN

Molecular Weight

215.27 g/mol

IUPAC Name

2-ethyl-5-(4-fluorophenyl)aniline

InChI

InChI=1S/C14H14FN/c1-2-10-3-4-12(9-14(10)16)11-5-7-13(15)8-6-11/h3-9H,2,16H2,1H3

InChI Key

MFZXIGIAPGUXKQ-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=C(C=C1)C2=CC=C(C=C2)F)N

Origin of Product

United States

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